3-Methoxy-5-heneicosylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

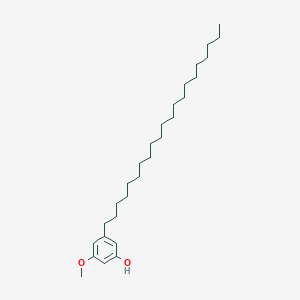

3-Methoxy-5-heneicosylphenol is a natural phenolic compound found in the herbs of Artemisia annua It is characterized by its long alkyl chain and methoxy group attached to the phenolic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-heneicosylphenol typically involves the alkylation of a phenolic compound with a long-chain alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methoxy group can be introduced via methylation using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as Artemisia annua. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-5-heneicosylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenolic compounds depending on the reagent used.

Applications De Recherche Scientifique

3-Methoxy-5-heneicosylphenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Potential candidate for drug development due to its bioactive properties.

Industry: Used in the formulation of skincare products due to its antioxidant effects.

Mécanisme D'action

The mechanism of action of 3-Methoxy-5-heneicosylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methoxy-4-hydroxyphenylacetic acid

- 3-Methoxy-4-hydroxybenzaldehyde

- 3-Methoxy-4-hydroxybenzoic acid

Uniqueness

3-Methoxy-5-heneicosylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations and enhancing its interaction with biological membranes.

Activité Biologique

3-Methoxy-5-heneicosylphenol is a natural phenolic compound predominantly extracted from the herb Artemisia annua. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine and industry.

- IUPAC Name : 3-henicosyl-5-methoxyphenol

- Molecular Formula : C28H50O2

- Molecular Weight : 418.7 g/mol

- CAS Number : 126882-76-6

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Antioxidant Activity

A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage in cellular membranes.

Anti-inflammatory Studies

In cellular models, treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating chronic inflammatory conditions .

Antimicrobial Efficacy

In vitro assays have shown that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has demonstrated antiviral effects against influenza virus strains .

Case Studies

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : It may serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against environmental stressors.

- Food Industry : Its antimicrobial properties could be utilized as a natural preservative in food products.

Propriétés

IUPAC Name |

3-henicosyl-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.